molecular formula C14H24N4O B2845914 2-cyclopentyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide CAS No. 2034460-39-2

2-cyclopentyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide

Cat. No.: B2845914
CAS No.: 2034460-39-2
M. Wt: 264.373
InChI Key: FDOLGMCLYOYLNX-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide is an organic compound that features a cyclopentyl ring, a triazole ring, and an acetamide group

Mechanism of Action

Target of Action

The primary target of the compound “2-cyclopentyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide” is tubulin . Tubulin is a globular protein and it is the main component of microtubules, which are a component of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining the structure of the cell and also in cell division .

Mode of Action

The compound interacts with its target, tubulin, by binding to the colchicine binding site of the tubulin . This interaction inhibits the polymerization of tubulin, disrupting the formation and function of microtubules . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to this binding .

Biochemical Pathways

The disruption of microtubule formation affects various biochemical pathways. One of the most significant is the cell division process , particularly mitosis. Inhibition of tubulin polymerization prevents the formation of the mitotic spindle, which is essential for chromosome separation during mitosis . This leads to cell cycle arrest and ultimately induces apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s effective cytotoxic activity against various cancer cell lines suggests it may have good bioavailability .

Result of Action

The result of the compound’s action is the induction of apoptosis in cells . By disrupting microtubule formation and inhibiting cell division, the compound triggers programmed cell death. This makes it a potential candidate for use in cancer therapies, as it can selectively induce the death of rapidly dividing cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring:

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Acetamide Group: The acetamide group can be formed by reacting an amine with acetic anhydride under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl ring.

    Reduction: Reduction reactions can occur at the triazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the cyclopentyl ring.

    Reduction: Reduced derivatives of the triazole ring.

    Substitution: Substituted derivatives at the acetamide group.

Scientific Research Applications

2-cyclopentyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopentyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide is unique due to its combination of a cyclopentyl ring, a triazole ring, and an acetamide group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-cyclopentyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-11(2)13(10-18-8-7-15-17-18)16-14(19)9-12-5-3-4-6-12/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOLGMCLYOYLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)CC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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